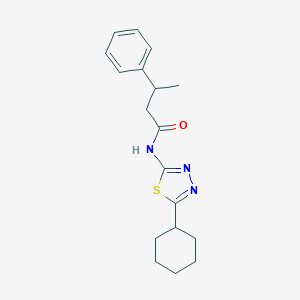![molecular formula C12H17N3O3S2 B216361 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B216361.png)
4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancer. This compound belongs to the class of sulfonamides, which are known for their antibacterial, antifungal, and antitumor properties. TAK-659 is currently being studied for its potential therapeutic benefits in the treatment of hematological malignancies and solid tumors.
Mecanismo De Acción
4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule that is involved in the growth and survival of cancer cells. By targeting BTK, 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to the death of cancer cells. 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has also been shown to have immunomodulatory effects, which may help to enhance the body's immune response against cancer cells.
Biochemical and Physiological Effects
4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has been well-tolerated and has shown minimal toxicity in animal models. 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has also been shown to have good distribution in the body, with high levels of the compound observed in tumor tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide in scientific research include its potent antitumor activity, favorable pharmacokinetic profile, and low toxicity. However, the limitations of using 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide in lab experiments include the need for further studies to determine the optimal dosing and treatment regimens, as well as the potential for drug resistance to develop over time.
Direcciones Futuras
There are several potential future directions for the use of 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide in cancer therapy. One potential direction is the development of combination therapies that include 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide and other anticancer agents, such as immune checkpoint inhibitors or proteasome inhibitors. Another potential direction is the investigation of 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide in the treatment of other types of cancer, such as solid tumors. Further studies are needed to fully understand the potential therapeutic benefits of 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide and to determine the optimal treatment strategies for its use in cancer therapy.
Conclusion
4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical studies. Its mechanism of action involves the inhibition of BTK, a key signaling molecule that is involved in the growth and survival of cancer cells. 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has a favorable pharmacokinetic profile and has been well-tolerated in animal models. Further studies are needed to fully understand the potential therapeutic benefits of 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide and to determine the optimal treatment strategies for its use in cancer therapy.
Métodos De Síntesis
The synthesis of 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide involves a multi-step process that includes the reaction of 4-aminobenzenesulfonamide with tetrahydro-2-furanmethanamine and carbon disulfide. The resulting product is then purified and treated with various reagents to obtain the final compound. The synthesis of 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has been optimized to ensure high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has been extensively studied for its potential therapeutic benefits in the treatment of various types of cancer. In preclinical studies, 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has shown potent antitumor activity against a wide range of cancer cell lines, including lymphoma, leukemia, and multiple myeloma. 4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide has also been shown to have synergistic effects when used in combination with other anticancer agents, such as immune checkpoint inhibitors and proteasome inhibitors.
Propiedades
Nombre del producto |
4-({[(Tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)benzenesulfonamide |
|---|---|
Fórmula molecular |
C12H17N3O3S2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
1-(oxolan-2-ylmethyl)-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C12H17N3O3S2/c13-20(16,17)11-5-3-9(4-6-11)15-12(19)14-8-10-2-1-7-18-10/h3-6,10H,1-2,7-8H2,(H2,13,16,17)(H2,14,15,19) |
Clave InChI |
YQHOVIAAPILGBY-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
SMILES canónico |
C1CC(OC1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)


![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)


![2-{[4-(4-butylphenyl)-5-(thien-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B216297.png)
![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)
![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
![11-[4-(diethylamino)phenyl]-10-(4-methoxybenzoyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216302.png)
![7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B216304.png)
![5,5-dimethyl-2-[[2-[4-(3-oxo-1H-2-benzofuran-1-yl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216311.png)